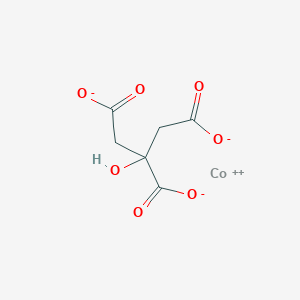

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as cobalt(II) tartrate, is a coordination compound that is widely used in various scientific research applications. It is a salt of cobalt(2+) cation and 2-hydroxypropane-1,2,3-tricarboxylic acid (tartrate). Cobalt(II) tartrate is a pink powder that is soluble in water and alcohol. In

Mécanisme D'action

The mechanism of action of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is not well understood. However, it is believed that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate acts as a Lewis acid catalyst in organic synthesis reactions. The Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) cation coordinates with the oxygen atom of the substrate, which activates the substrate for the reaction. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can undergo redox reactions, which can also contribute to its catalytic activity.

Effets Biochimiques Et Physiologiques

Cobalt(II) tartrate is not commonly used in biochemical and physiological studies. However, some studies have shown that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can induce oxidative stress in cells, which can lead to cell death. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can inhibit the activity of some enzymes, such as succinate dehydrogenase and cytochrome c oxidase, which are involved in cellular respiration.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments is its high stability and solubility in water and alcohol. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is relatively inexpensive and easy to obtain. However, one limitation of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is its potential toxicity to cells and organisms. Therefore, caution should be taken when handling Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments.

Orientations Futures

There are several future directions for the research on Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate. One direction is to explore its potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. Another direction is to investigate its potential toxicity to cells and organisms, and to develop safer alternatives for its use in lab experiments. Furthermore, the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a precursor is an area of active research, and further studies are needed to optimize the synthesis conditions and to explore their potential applications.

Méthodes De Synthèse

Cobalt(II) tartrate can be synthesized by reacting Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) chloride with potassium sodium tartrate in water. The reaction produces Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a pink precipitate. The precipitate can be filtered, washed, and dried to obtain pure Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate.

Applications De Recherche Scientifique

Cobalt(II) tartrate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the reduction of ketones. Cobalt(II) tartrate is also used as a precursor for the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles, which have potential applications in magnetic data storage, catalysis, and biomedical imaging. Furthermore, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is used as a standard in analytical chemistry for the determination of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate in various samples.

Propriétés

Numéro CAS |

18727-04-3 |

|---|---|

Nom du produit |

Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate |

Formule moléculaire |

C6H5CoO7- |

Poids moléculaire |

248.03 g/mol |

Nom IUPAC |

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Co/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |

Clé InChI |

FDTVUHQHHXTXLW-UHFFFAOYSA-L |

SMILES isomérique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Co+2] |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |

SMILES canonique |

[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |

Autres numéros CAS |

18727-04-3 |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

cobalt(2+) hydrogen citrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)